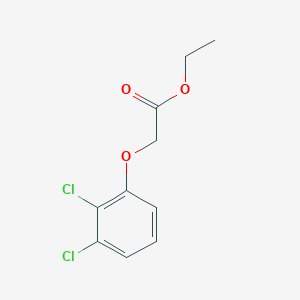

Ethyl 2-(2,3-dichlorophenoxy)acetate

Description

Contextualization within Phenoxyacetic Acid Derivatives Chemistry

Phenoxyacetic acid and its derivatives are a class of compounds that have been the subject of extensive research for many decades. jetir.org Their basic structure consists of a phenyl ring linked to an acetic acid moiety through an ether bond. This structural motif is found in many compounds with significant biological activity, most notably herbicides. researchgate.net

The properties and activity of these derivatives are highly dependent on the nature and position of substituents on the phenyl ring. jetir.org The most well-known member of this family is 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. who.int The ester and salt forms of 2,4-D are also common, as they can alter the compound's physical properties and absorption characteristics. who.intnih.gov Ethyl 2-(2,3-dichlorophenoxy)acetate is an isomer of the more common ethyl 2-(2,4-dichlorophenoxy)acetate, differing only in the placement of one chlorine atom on the phenyl ring. This seemingly minor change can lead to different spatial arrangements and electronic properties, which in turn could influence its chemical and biological behavior.

Academic Significance and Research Gaps Pertaining to Dichlorophenoxyacetate Esters

The academic significance of studying dichlorophenoxyacetate esters lies in understanding structure-activity relationships. The vast body of research on 2,4-D and its esters provides a benchmark for comparison. who.intnih.gov By synthesizing and characterizing other isomers, such as the 2,3-dichloro, 2,5-dichloro, or 3,4-dichloro variants, researchers can systematically investigate how the positions of the chlorine atoms affect properties like crystal packing, solubility, and reactivity.

Table 2: Comparison of Dichlorophenoxyacetate Isomers | Compound Name | Structure | Notes | | :--- | :--- | :--- | | This compound | A dichlorinated phenoxyacetate (B1228835) ester. Research on this specific isomer is limited. | | Ethyl 2-(2,4-dichlorophenoxy)acetate | A well-known herbicide and extensively studied compound. nih.gov | | Ethyl 2-(2,5-dichlorophenoxy)acetate | Another structural isomer; less common than the 2,4- variant. | | Ethyl 2-(3,4-dichlorophenoxy)acetate | A structural isomer with chlorine atoms at the 3 and 4 positions. |

Methodological Approaches in Chemical Compound Studies

The study of a novel or under-investigated compound like this compound would typically follow established methodological pathways in chemistry.

Synthesis: The synthesis of phenoxyacetic acid esters is well-established. A common method involves the Williamson ether synthesis, where the sodium salt of a substituted phenol (B47542) (in this case, 2,3-dichlorophenol) is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. chemicalbook.comresearchgate.net An alternative route is the direct esterification of 2,3-dichlorophenoxyacetic acid with ethanol (B145695), often catalyzed by a strong acid.

Structural Elucidation and Characterization: Once synthesized, the compound's identity and purity must be confirmed. Standard techniques include:

Spectroscopy: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is used to determine the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecule. chemicalbook.com Infrared (IR) spectroscopy helps identify functional groups, such as the ester carbonyl (C=O) and ether (C-O-C) bonds. researchgate.net Mass spectrometry provides the exact molecular weight and fragmentation patterns, further confirming the structure. nist.gov

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure and details about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov This technique has been successfully applied to similar molecules, such as ethyl 2-(2-bromophenoxy)acetate. researchgate.net

Computational Analysis: In the absence of experimental data, computational methods are often employed. For instance, properties like the predicted collision cross section for different ions of this compound have been calculated using computational tools. uni.lu Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions within a crystal lattice, which can be applied once a crystal structure is determined. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMMOIPXVZAINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37536-92-8 | |

| Record name | ETHYL 2-(2,3-DICHLOROPHENOXY)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Chemical Transformations of Dichlorophenoxyacetate Esters

Precursor Chemistry and Reaction Pathways for Halogenated Phenols

The synthesis of Ethyl 2-(2,3-dichlorophenoxy)acetate fundamentally relies on the availability of its precursor, 2,3-dichlorophenol. wikipedia.orgwikipedia.org Halogenated phenols, including various dichlorophenol isomers, are significant intermediates in the manufacturing of more complex chemical products. wikipedia.org The production of these precursors typically involves the direct halogenation of phenol (B47542).

The direct chlorination of phenol can lead to a mixture of dichlorophenol isomers, including 2,3-, 2,4-, 2,5-, and 2,6-dichlorophenols, which then require separation. The reaction conditions, such as temperature and catalyst, play a crucial role in the isomeric distribution of the products. For instance, a typical laboratory protocol might involve bubbling chlorine gas through a solution of phenol with a catalyst like aluminum chloride (AlCl₃). Another approach involves forming a low-melting-point complex of the phenolic compound and then treating it with a halogenating agent, which can allow for reactions at reduced temperatures. google.com The reactivity of phenols is so high that reactions with bromine and chlorine can often proceed without a catalyst. ku.ac.th

| Method | Description | Key Features |

| Direct Halogenation | Involves treating phenol with a halogenating agent (e.g., Cl₂). This is a common industrial method. who.int | Often produces a mixture of isomers (e.g., 2,3-DCP, 2,4-DCP) that require subsequent separation. |

| Complex Formation | A low melting point complex of the phenol is formed first, then contacted with the halogenating agent. google.com | May allow for lower reaction temperatures and potentially altered selectivity. google.com |

| Catalytic Halogenation | Uses catalysts like Cu-Mn spinel oxide with N-halosuccinimide as the halogenating agent. | Can offer high regioselectivity, yielding specific monohalogenated products in good to excellent yields. researchgate.net |

The synthesis of the corresponding phenoxyacetic acid is another critical step. This is typically achieved through the Williamson ether synthesis, where the sodium salt of the dichlorophenol is reacted with an ester of chloroacetic acid, or by reacting the dichlorophenol with chloroacetic acid under basic conditions. who.intacs.org

Esterification Methodologies for Phenoxyacetic Acid Derivatives

Once 2,3-dichlorophenoxyacetic acid is obtained, the final step is its conversion to the ethyl ester. This transformation is a classic example of esterification, a cornerstone reaction in organic chemistry. jocpr.com

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. This method, often referred to as Fischer esterification, is a reversible reaction. researchgate.net To synthesize this compound, 2,3-dichlorophenoxyacetic acid is reacted with ethanol (B145695), typically catalyzed by a strong acid such as sulfuric acid. The reaction equilibrium is usually shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net

A variety of catalysts can be employed for direct esterification, including mineral acids, p-toluenesulfonic acid, and solid catalysts like silica (B1680970) chloride. google.comorganic-chemistry.org The use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) provides a mild, one-pot method for esterification at room temperature. researchgate.net

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org It is another viable route to produce this compound. For instance, mthis compound could be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.org Under basic conditions, the alcohol is deprotonated to a more nucleophilic alkoxide, while under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. wikipedia.orgmasterorganicchemistry.com The equilibrium nature of the reaction means that using a large excess of the reactant alcohol (ethanol) is necessary to drive the reaction to completion. wikipedia.org Scandium(III) triflate is one example of a catalyst that can be used for direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

| Technique | Reactants | Catalyst (Examples) | Key Characteristics |

| Direct Esterification | 2,3-Dichlorophenoxyacetic Acid + Ethanol | Strong acids (H₂SO₄), DCC/DMAP researchgate.netresearchgate.net | Equilibrium-limited; requires removal of water or excess alcohol to maximize yield. researchgate.net |

| Transesterification | Mthis compound + Ethanol | Acids (H⁺) or Bases (EtO⁻), Sc(OTf)₃ organic-chemistry.orgmasterorganicchemistry.com | An equilibrium process where one ester is converted into another; driven by excess alcohol. wikipedia.org |

Derivatization Strategies for Analytical and Mechanistic Investigations

For analytical purposes, particularly for gas chromatography (GC), phenoxyacetic acids and their esters often require derivatization. nih.gov This process converts the compounds into more volatile and thermally stable forms, which improves their chromatographic behavior and detection sensitivity. nih.govlibretexts.org

The most common derivatization strategy for phenoxyacetic acids is the formation of esters, such as methyl or ethyl esters. nih.gov This is crucial because the free carboxylic acid group can lead to poor peak shape and adsorption on the GC column. libretexts.org While the subject compound, this compound, is already an ester, its parent acid would require this step for analysis.

Various reagents can be used for this purpose:

Methanol (B129727) with an acid catalyst (e.g., H₂SO₄): A common method for creating methyl esters. nih.gov

Boron trichloride/2-chloroethanol: This reagent forms 2-chloroethyl esters, which can offer a better signal-to-noise ratio for trace-level analysis by GC with electron capture detection (GC-ECD) compared to methyl esters. nih.gov

Pentafluorobenzyl bromide (PFBBr): Used to create PFB esters, which are highly sensitive to electron capture detection. researchgate.net

Silylating agents (e.g., TBDMS): These agents, such as t-butyldimethylsilyl N,N-dimethyl carbamate, can be used to form silyl (B83357) esters. researchgate.net

These derivatization techniques are essential for the quantitative analysis of herbicide residues in environmental and biological samples. nih.govresearchgate.net The incorporation of the derivatization step into the sample preparation and extraction procedure can enhance sensitivity and improve identification when using mass spectrometry. researchgate.net

Oligomerization and Polymerization Involving Ester Linkages

The ester functionality within dichlorophenoxyacetate esters presents the potential for these molecules to act as monomers or be incorporated into larger oligomeric or polymeric structures. The largest-scale application of transesterification is in the synthesis of polyesters, where diesters react with diols to form macromolecules. wikipedia.org For example, polyethylene (B3416737) terephthalate (B1205515) (PET) is formed from the transesterification of dimethyl terephthalate with ethylene (B1197577) glycol. wikipedia.org

While direct homopolymerization of a monofunctional ester like this compound is not typical, the principles of ester chemistry are central to polymer science. If the phenoxyacetic acid derivative were bifunctional (e.g., containing another reactive group like a hydroxyl or a second carboxylic acid), it could readily undergo step-growth polymerization to form polyesters.

Oligomers, which are polymers with a relatively low degree of polymerization (generally less than about 200), can be synthesized through various methods. google.come3s-conferences.org The production of oligomeric dyes and other functional materials can involve the polymerization of monomers containing reactive functional groups. google.com For instance, acrylic acid oligomers can be polymerized to form materials for coatings and adhesives. google.com The ester linkages in such systems can be formed either before or after the main polymerization step. It is conceivable that a phenoxyacetate (B1228835) moiety could be incorporated as a side chain in a polymer, imparting specific properties to the final material.

Molecular Architecture, Intermolecular Interactions, and Structure Function Correlations

Conformational Analysis of Dichlorophenoxyacetic Acid Derivatives

The flexibility of the ether linkage and the acetic acid side chain in dichlorophenoxyacetic acid derivatives allows for various spatial orientations, or conformations. The preferred conformation is a balance of steric and electronic effects.

In the solid phase, 2,4-D molecules often form a centrosymmetric cyclic dimer structure. mdpi.com This arrangement is achieved through strong hydrogen bonds linking the carboxylic acid groups of two separate molecules. mdpi.com The conformation of these intra-crystalline dimers is similar to that predicted for dimers in the gas phase. mdpi.com

Table 1: Representative Crystallographic Data for a Dichlorophenoxyacetic Acid Derivative Data for 2,4-Dichlorophenoxyacetic acid is presented as a representative example of the class.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.631 |

| b (Å) | 7.913 |

| c (Å) | 12.030 |

| α (°) | 75.33 |

| β (°) | 81.33 |

| γ (°) | 84.88 |

| Volume (ų) | 418.9 |

| Z (molecules/unit cell) | 2 |

This interactive table provides a summary of unit cell dimensions for a related compound, illustrating the type of data obtained from X-ray diffraction.

Spectroscopic methods provide valuable insight into molecular structure and conformation in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of dichlorophenoxyacetic acid derivatives. mdpi.com The chemical shifts of the protons on the aromatic ring are indicative of the substitution pattern. In solid-state ¹³C NMR studies of 2,4-D, the results confirm the presence of a dimer structure, consistent with X-ray diffraction data. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding. The vibrational spectrum of 2,4-D shows a broad band in the high-frequency region (around 3000 cm⁻¹), which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. mdpi.com The frequency of the C=O carbonyl stretch is also sensitive to the molecular environment; in dimerized structures, this band is typically found at a lower wavenumber compared to the free monomer. mdpi.com

Supramolecular Chemistry and Crystal Engineering of Phenoxyacetate (B1228835) Salts and Co-crystals

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. unito.it By understanding these interactions, it is possible to design and engineer crystals (salts and co-crystals) with specific structures and properties. nih.govcrystalpharmatech.com

Hydrogen bonding is the dominant intermolecular interaction in the crystal structures of phenoxyacetic acids and their salts. nih.govnih.gov In the case of the free acids, O-H···O hydrogen bonds lead to the formation of robust dimers, which act as the primary building blocks of the crystal lattice. mdpi.comresearchgate.net

When phenoxyacetic acids form salts, for example with ammonium (B1175870) or morpholinium cations, the hydrogen bonding landscape becomes more complex. nih.govnih.gov Strong N-H···O interactions are formed between the cation and the carboxylate anion of the phenoxyacetate. nih.gov These interactions often lead to the formation of extended one-dimensional chains or two-dimensional sheets, creating layered structures in the crystal. nih.govnih.gov The specific arrangement and connectivity of these hydrogen bonds can be described using graph-set notation, with common motifs including R¹₂(4), R²₁(5), and R⁴₂(8) rings. nih.govnih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. tuni.fi In molecules containing chloro-substituents, such as Ethyl 2-(2,3-dichlorophenoxy)acetate, short Cl···Cl contacts can play a significant role in crystal packing. researchgate.net

The dichlorophenyl ring in this compound is an aromatic π-system. Interactions between these aromatic rings, known as π-π stacking, are another type of non-covalent force that can influence crystal packing. mdpi.comrsc.org These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-deficient σ-framework of a neighboring ring.

While typically weaker than hydrogen bonds, π-π stacking can be a crucial factor in stabilizing the three-dimensional structure, especially in compounds where aromatic rings are prevalent. nih.gov The stacking of these rings can lead to layered or herringbone arrangements in the solid state, contributing to the density and thermal stability of the crystal.

Computational Chemistry and Quantum Mechanical Investigations of Electronic Structure

Computational chemistry provides a powerful lens through which the electronic properties and reactivity of this compound can be understood at a molecular level. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, which in turn governs the molecule's behavior and interactions.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity.

For phenoxyacetic acid derivatives, these reactivity descriptors are crucial for understanding their interactions with biological targets. nih.gov Quantum chemical studies on related compounds have been performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate the energies of these frontier orbitals. nih.govnih.gov Analysis of similar molecules suggests that the HOMO is typically localized over the aromatic ring and the ether oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the carbonyl group of the ester and the aromatic ring, highlighting the regions susceptible to nucleophilic attack.

The electrophilicity index, another important descriptor derived from HOMO and LUMO energies, can serve as an indicator of the potential toxicity of chlorinated benzene (B151609) derivatives by quantifying their ability to act as electron acceptors in reactions with biomolecules. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Related Phenoxyacetate Compound

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -7.06 | Energy required to remove an electron. |

| ELUMO | -2.54 | Energy released when an electron is added. |

| Energy Gap (ΔE) | 4.52 | Indicates chemical reactivity and stability. |

| Ionization Potential | 7.06 | Relates to the molecule's electron-donating ability. |

| Electron Affinity | 2.54 | Relates to the molecule's electron-accepting ability. |

| Electrophilicity Index | 5.07 | Describes the molecule's activity as an electrophile. |

The distribution of electron density within the this compound molecule is fundamental to understanding its electrostatic potential and how it interacts with other molecules. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the partial charges on each atom. nih.gov These calculations reveal the electrophilic and nucleophilic sites within the molecule, which are critical for predicting its reactivity and intermolecular interactions.

Molecular-Level Interactions with Biological Systems

The biological activity of this compound is intrinsically linked to its interactions with biological macromolecules. As an organo-auxin herbicide, its primary mode of action involves mimicking a natural plant hormone. ufl.edu

This compound belongs to the phenoxyacetic acid class of herbicides, which function as synthetic mimics of the plant hormone indole-3-acetic acid (IAA). xtbg.ac.cnnih.gov In susceptible plants, the ester is rapidly hydrolyzed to the corresponding acid, 2,3-dichlorophenoxyacetic acid, which is the active form. nih.gov This synthetic auxin overwhelms the plant's normal hormonal balance, leading to uncontrolled growth and eventual death. xtbg.ac.cnnih.gov

The molecular mechanism of this mimicry involves the interaction of the herbicide with the auxin signaling pathway. researchgate.net The primary receptors for auxins are a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. nih.govnih.gov Natural auxins, and their synthetic counterparts, act as a "molecular glue" that facilitates the interaction between these receptors and a family of transcriptional repressors known as Aux/IAA proteins. xtbg.ac.cnnih.gov

This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The removal of these repressors allows for the activation of auxin response factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. nih.gov The persistent nature of synthetic auxins like dichlorophenoxyacetic acid leads to a continuous and excessive activation of these genes, resulting in a cascade of physiological disruptions, including epinasty (downward curvature of leaves), stem twisting, and ultimately, plant death. nih.govnih.gov Different classes of auxin herbicides can exhibit varying affinities for different TIR1/AFB receptor clades, which may contribute to their selective herbicidal activity. nih.gov

While the primary target of this compound in plants is the auxin signaling pathway, derivatives of phenoxyacetic acids have been investigated for their interactions with other biological targets, including enzymes in mammalian systems. For instance, studies have explored the potential of 2,4-dichlorophenoxyacetic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com

COX enzymes (COX-1 and COX-2) are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net Research has shown that certain phenoxy acetic acid derivatives can act as selective COX-2 inhibitors. mdpi.com Molecular docking studies of some 2,4-dichlorophenoxyacetic acid derivatives have shown that they can bind to the active site of the COX-2 enzyme. mdpi.com The binding is often stabilized by hydrogen bonds between the carboxylate group of the inhibitor and key amino acid residues in the active site, such as Tyr-385 and Ser-530. researchgate.netnih.gov The nature and position of substituents on the phenyl ring can influence the binding affinity and selectivity for COX-2 over COX-1. mdpi.com For example, some derivatives have demonstrated significant COX-2 inhibition with IC50 values in the nanomolar range. mdpi.com

Advanced Analytical Methodologies for the Characterization and Environmental Monitoring of Ethyl 2 2,3 Dichlorophenoxy Acetate

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Ethyl 2-(2,3-dichlorophenoxy)acetate, providing the necessary separation from complex sample matrices prior to detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized, often coupled with highly sensitive and selective detectors.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Reversed-phase HPLC (RP-HPLC) is a cornerstone for the analysis of phenoxy acid herbicides and their esters. lmaleidykla.lt The separation is typically achieved on octadecylsilane (B103800) (C18) columns, which are well-suited for retaining and separating moderately nonpolar compounds like this compound from more polar matrix components. gcms.cz The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often acidified with formic or acetic acid to ensure good peak shape and reproducibility. lmaleidykla.ltnih.gov

Detection in HPLC can be accomplished through various modalities. Ultraviolet (UV) detection is a common approach, with the aromatic ring of the molecule providing strong chromophores. gcms.cz The detection wavelength is typically set around 280 nm to maximize sensitivity. gcms.cz For enhanced selectivity and lower detection limits, mass spectrometry (MS) is the preferred detection method.

Table 1: Illustrative HPLC Parameters for the Analysis of Related Phenoxyacetate (B1228835) Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 280 nm or Mass Spectrometer |

This table presents a typical set of starting conditions for the HPLC analysis of phenoxyacetic acid derivatives. Actual parameters for this compound may require optimization.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detection)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While the analysis of the parent phenoxyacetic acids often requires a derivatization step to convert them into more volatile esters, this compound can be analyzed directly due to its inherent volatility. nih.gov

The Electron Capture Detector (ECD) is exceptionally sensitive to halogenated compounds, making it an ideal choice for the detection of dichlorinated molecules like this compound. lcms.cz The ECD offers high selectivity, minimizing interference from non-halogenated co-extractants from the sample matrix. spectrabase.com The separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase.

Table 2: Representative GC-ECD Operating Conditions

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Nitrogen or Argon-Methane, high purity |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Injection Mode | Splitless |

This table provides a general set of parameters for GC-ECD analysis of chlorinated pesticides. Method optimization is necessary for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multiresidue Analysis

For the simultaneous analysis of multiple pesticide residues in complex matrices such as food and environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. glsciences.eu This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. cdc.gov

In the context of multiresidue methods for phenoxy herbicides, a common approach involves the hydrolysis of various ester forms to the parent acid. tdl.org This allows for the quantification of the total herbicide residue as a single analyte. The resulting 2,3-dichlorophenoxyacetic acid would then be analyzed by LC-MS/MS, typically in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 3: Predicted LC-MS/MS MRM Transitions for 2,3-Dichlorophenoxyacetic Acid (the Hydrolysis Product)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

|---|---|---|---|

| 218.9 | 161.0 | 15 | Quantitation |

These MRM transitions are predicted based on the fragmentation patterns of similar dichlorophenoxyacetic acid isomers. The precursor ion corresponds to the [M-H]⁻ of 2,3-dichlorophenoxyacetic acid. Actual values would require experimental confirmation.

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester, ether, and aromatic functionalities.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2980 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1750-1760 | C=O stretch | Ester |

| ~1580-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O-C stretch | Aryl-alkyl ether |

| ~1050-1250 | C-O stretch | Ester |

This table is based on typical infrared absorption frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum will show distinct signals for the ethyl group protons and the methylene (B1212753) protons of the acetate (B1210297) moiety, as well as the protons on the dichlorinated aromatic ring. The chemical shifts and splitting patterns of these signals provide unambiguous evidence for the compound's structure.

Table 5: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.3 | Quartet | 2H | -O-CH₂-CH₃ |

| ~4.7 | Singlet | 2H | -O-CH₂-C=O |

Predicted chemical shifts and multiplicities are based on the analysis of similar structures. The aromatic region will consist of a complex multiplet due to the substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~14 | -O-CH₂-CH₃ |

| ~62 | -O-CH₂-CH₃ |

| ~67 | -O-CH₂-C=O |

| ~115-135 | Aromatic carbons |

| ~153 | Aromatic carbon (-O-Ar) |

These are estimated chemical shift ranges. The exact values for the aromatic carbons will depend on the precise electronic effects of the chloro substituents.

Mass Spectrometry (MS) for Molecular and Fragment Ion Identification

Mass spectrometry is a cornerstone technique for the definitive identification and structural elucidation of this compound. In electron ionization (EI) mode, the molecule undergoes ionization to produce a molecular ion ([M]•+), followed by fragmentation into a series of characteristic daughter ions. The molecular ion peak provides direct evidence of the compound's molecular weight.

While detailed experimental fragmentation patterns for this compound are not widely published, predicted mass spectrometry data provides insight into its expected behavior. The analysis of its structural analogue, Ethyl 2-(2,4-dichlorophenoxy)acetate, shows a molecular ion peak and subsequent fragmentation corresponding to the loss of various functional groups. nih.govnist.gov For this compound, the fragmentation is expected to follow similar pathways common to phenoxyacetic acid esters. libretexts.org Key fragmentation events would likely include:

Cleavage of the ether bond, separating the dichlorophenoxy group from the acetate moiety.

Loss of the ethoxy group (-OCH2CH3) from the ester.

Fragmentation of the ethyl ester side chain, such as the loss of an ethylene (B1197577) molecule.

Cleavage resulting in the formation of the dichlorophenol ion.

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks appearing in an approximate 9:6:1 ratio, which is a definitive marker for dichlorinated compounds.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are essential for analysis using soft-ionization techniques like electrospray ionization (ESI). uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 249.00798 |

| [M+Na]⁺ | 270.98992 |

| [M-H]⁻ | 246.99342 |

| [M+NH₄]⁺ | 266.03452 |

| [M+K]⁺ | 286.96386 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the photochemical properties of this compound. The primary chromophore in the molecule is the dichlorinated benzene (B151609) ring. Studies on the closely related 2,4-dichlorophenoxyacetic acid (2,4-D) show characteristic absorption bands at approximately 200, 229, and 283 nm. researchgate.netnist.gov These bands are associated with π→π* transitions of the aromatic ring and n→π* transitions. mdpi.com Given the identical chromophore, this compound is expected to exhibit a very similar UV absorption spectrum.

This absorption of UV radiation is the basis for its photochemical degradation in the environment. Photolysis in sunlit surface waters is considered an important environmental fate process for 2,4-D. cdc.gov Photochemical studies investigate the rate and mechanism of degradation when the compound is exposed to light, often in the presence of photosensitizers or photocatalysts like titanium dioxide (TiO2). researchgate.net The degradation process can be monitored by observing the decrease in the intensity of the characteristic absorption bands over time. researchgate.netmdpi.com Research on 2,4-D indicates that its degradation in the atmosphere occurs through reactions with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov

Immunoassay-Based Screening Techniques

Immunoassay techniques offer rapid, sensitive, and cost-effective screening for herbicides like dichlorophenoxyacetic acid and its derivatives in environmental samples. These methods are based on the specific binding between an antibody and the target analyte (antigen). The most common format is a competitive immunoassay. acs.org In this setup, the analyte in the sample competes with a labeled version of the analyte (a tracer) for a limited number of antibody binding sites. acs.orgepa.gov A higher concentration of the target compound in the sample results in less binding of the labeled tracer, leading to a measurable change in signal.

While specific immunoassays developed solely for this compound are not documented, assays for the parent acid, 2,4-D, have shown significant cross-reactivity with its various ester forms. acs.orgepa.gov For example, one monoclonal antibody-based ELISA for 2,4-D demonstrated 104.8% cross-reactivity with 2,4-D methyl ester. acs.org Another immunoassay showed measurable cross-reactivity with butyl and butoxyethyl esters. epa.gov This indicates that antibodies raised against the dichlorophenoxyacetic acid structure can also recognize the ester derivatives, making these assays potentially suitable for screening this compound. Various formats, including fluorescence polarization immunoassay (FPIA), enzyme-linked immunosorbent assay (ELISA), and capillary electrophoresis immunoassay, have been developed for 2,4-D. epa.govtandfonline.compublichealthtoxicology.com

| Compound | Concentration for Positive Result (ppm) | Cross-Reactivity (%) |

|---|---|---|

| 2,4-D sec-butyl ester | 1.40 | 71.4 |

| 2,4-D butyl ester | 1.60 | 62.5 |

| 2,4-D butoxyethyl ester | 2.00 | 50.0 |

| 2,4,5-T methyl ester | 12.0 | 8.6 |

| 2,4-D iso-octyl ester | 20.0 | 5.0 |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex environmental matrices such as soil, sediment, and water. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of phenoxyacetic herbicides and their esters from aqueous samples. nih.govresearchgate.net The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a moderately nonpolar compound like this compound, a reversed-phase sorbent such as octadecyl (C18) or a polymeric sorbent is typically employed. researchgate.netusda.gov

The general procedure involves conditioning the cartridge with a solvent like methanol (B129727) followed by water, loading the aqueous sample, washing away interferences with water, and finally eluting the retained analyte with a small volume of an organic solvent such as ethyl acetate, methanol, or acetonitrile. researchgate.netusda.gov This process not only purifies the sample but also achieves significant concentration, enhancing analytical sensitivity.

Liquid-Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) is a classic and robust method for isolating organic compounds from aqueous matrices. semanticscholar.org The technique is based on the differential solubility of the analyte between two immiscible liquid phases, typically water and an organic solvent. This compound, being an organic ester, exhibits high solubility in nonpolar organic solvents and low solubility in water.

In a typical LLE protocol, the aqueous sample is mixed vigorously with an extraction solvent like ethyl acetate, diethyl ether, or dichloromethane (B109758) in a separatory funnel. semanticscholar.org The target compound partitions into the organic phase, which is then separated from the aqueous layer. Multiple extractions are often performed to ensure quantitative recovery. semanticscholar.org A variation of this method is the Salting-Out Assisted Liquid-Liquid Extraction (SALLE), where a salt (e.g., sodium chloride) is added to the aqueous phase to decrease the solubility of the organic analyte and the mutual miscibility between the aqueous and organic phases, thereby improving extraction efficiency. deswater.combohrium.com

Soxhlet Extraction Techniques

For solid and semi-solid samples like soil, sludge, and sediment, Soxhlet extraction is a thorough and effective technique for extracting nonvolatile and semivolatile organic compounds. epa.gov This method ensures exhaustive extraction by continuously washing the sample with fresh, condensed solvent over an extended period. nih.gov

According to EPA Method 3540C, a solid sample, often mixed with a drying agent like anhydrous sodium sulfate, is placed in a porous thimble. epa.gov The thimble is placed in the Soxhlet apparatus, and an appropriate solvent (e.g., acetonitrile, methanol, or a hexane-acetone mixture) is heated in a flask below. semanticscholar.orgepa.govnih.gov The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, extracting the analyte. Once the solvent chamber fills, it siphons back into the flask, carrying the extracted compound with it. This cycle repeats for several hours (typically 16-24 hours), ensuring a high recovery of the analyte. epa.gov Studies on 2,4-D have shown that extraction times can sometimes be optimized to as little as 4 hours with high recovery rates. semanticscholar.org However, some research indicates that for certain phenoxyacid herbicides, conventional Soxhlet extraction may yield lower recoveries compared to more modern techniques like microwave-assisted solvent extraction (MASE). researchgate.net

Future Research Directions and Emerging Paradigms in Dichlorophenoxyacetate Chemistry

Development of Sustainable Synthetic Methodologies

The conventional synthesis of dichlorophenoxyacetates often involves processes that are not aligned with the principles of green chemistry. epitomejournals.com Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes. Key areas of investigation include the use of greener solvents, alternative energy sources, and catalytic systems to reduce hazardous waste and energy consumption. epitomejournals.comjddhs.com

Potential green chemistry approaches for the synthesis of Ethyl 2-(2,3-dichlorophenoxy)acetate and related compounds include:

Biocatalysis: Utilizing enzymes or whole microorganisms to catalyze reactions offers high selectivity under mild conditions, potentially reducing the formation of unwanted byproducts. jddhs.comijpsjournal.com

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction rates, leading to higher yields in shorter times and with lower energy consumption compared to conventional heating methods. jddhs.comijpsjournal.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents can drastically reduce environmental pollution and process hazards. jddhs.com

Catalysis: The development and application of eco-friendly and renewable catalysts, such as zeolites, clays, or sulphated metal oxides, can replace hazardous and corrosive acid catalysts. epitomejournals.com

These methodologies represent a shift towards more sustainable chemical production, aiming to improve reaction efficiency, product yield, and process safety while minimizing environmental footprints. ijpsjournal.com

Advanced Bioremediation Strategies for Environmental Contamination

Environmental contamination with dichlorophenoxyacetate residues is a significant concern, prompting research into more effective cleanup technologies. nih.govmdpi.com Bioremediation, which uses microorganisms to degrade contaminants, is considered an eco-friendly and cost-effective approach. researchgate.nettaylorfrancis.com Future research is aimed at enhancing the efficiency of these biological processes.

Advanced bioremediation strategies currently under investigation include:

Slurry Bioreactors: This ex-situ technique involves treating contaminated soil in a contained system where conditions can be optimized for microbial activity. researchgate.netcluin.org Water is added to the soil to form a slurry, which is continuously mixed to enhance the contact between microorganisms and the contaminant. cluin.org Studies on the related compound 2,4-D have shown that slurry bioreactors can achieve high removal efficiencies in a relatively short time. researchgate.net

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microbial strains with high degradation capabilities into the contaminated site. researchgate.net Biostimulation, on the other hand, involves modifying the environment by adding nutrients or electron acceptors to stimulate the activity of indigenous degrading microorganisms. cluin.org

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. Research is exploring plant species that can effectively take up and metabolize dichlorophenoxyacetates.

These advanced methods offer promising solutions for the effective and sustainable cleanup of sites contaminated with dichlorophenoxyacetic acid and its esters. mdpi.comresearchgate.net

Elucidation of Undiscovered Metabolic Pathways

A thorough understanding of how microorganisms degrade dichlorophenoxyacetates is crucial for optimizing bioremediation. nih.gov While the metabolic pathway for 2,4-dichlorophenoxyacetic acid (2,4-D) is well-characterized in several bacteria, such as Cupriavidus pinatubonensis and Alcaligenes eutrophus, the pathways for other isomers like 2,3-D are less understood. nih.govoup.com

The canonical pathway for 2,4-D degradation is initiated by the cleavage of the ether bond, a reaction catalyzed by the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate-dioxygenase, which is encoded by the tfdA gene. oup.comnih.gov This is followed by a series of enzymatic reactions that convert the resulting 2,4-dichlorophenol (B122985) into intermediates of the Krebs cycle. nih.gov

Future research will focus on:

Discovering Novel Enzymes and Genes: Identifying and characterizing new enzymes and the genes that encode them in a wider variety of microorganisms, including fungi. nih.govnih.gov

Investigating Anaerobic Pathways: While most known pathways are aerobic, the potential for anaerobic degradation of dichlorophenoxyacetates is an important area of research, particularly for contaminants in groundwater and deep soil layers. researchgate.net

Comparative Pathway Analysis: Studying the metabolic pathways for different isomers like 2,3-D to understand the enzymatic specificity and potential for co-metabolism.

Below is a table summarizing the key enzymes involved in the well-established 2,4-D degradation pathway in bacteria like Alcaligenes eutrophus JMP134.

| Enzyme | Gene | Function in 2,4-D Degradation |

|---|---|---|

| 2,4-D/α-ketoglutarate dioxygenase | tfdA | Cleaves the ether bond of 2,4-D to form 2,4-dichlorophenol. oup.com |

| 2,4-Dichlorophenol hydroxylase | tfdB | Converts 2,4-dichlorophenol to 3,5-dichlorocatechol (B76880). oup.com |

| Chlorocatechol 1,2-dioxygenase | tfdC | Catalyzes the ortho-cleavage of the 3,5-dichlorocatechol ring. |

| Chloromuconate cycloisomerase | tfdD | Converts the ring-cleavage product into 2-chlorodienelactone. nih.gov |

| Chlorodienelactone hydrolase | tfdE | Hydrolyzes 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). nih.gov |

| Chloromaleylacetate reductase | tfdF | Reduces 2-chloromaleylacetate, feeding it into central metabolic pathways. nih.gov |

Design of Novel Analogs with Tailored Environmental Fates

A forward-looking approach in pesticide chemistry involves the rational design of new molecules that retain the desired biological activity while having a more favorable environmental profile. This includes designing analogs of this compound that are more readily biodegradable or have reduced potential for long-range transport and bioaccumulation.

Research in this area focuses on structure-activity and structure-degradability relationships. By modifying the chemical structure, it is possible to influence the compound's susceptibility to microbial degradation. For example, introducing functional groups that are recognized by common microbial enzymes could accelerate the breakdown process. Recent patent literature demonstrates active research into creating novel analogs of dichlorophenoxyacetic acid for pesticidal use, indicating a drive to develop new, potentially safer, active ingredients. google.com This design process aims to create effective herbicides that break down into harmless substances more quickly after their application, minimizing their environmental persistence.

Integration of Omics Technologies in Degradation Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of microbial processes. mdpi.com These high-throughput approaches provide a system-wide view of how microorganisms respond to and metabolize contaminants like this compound. nih.govnih.gov

The integration of these technologies can provide a comprehensive understanding of the bioremediation process:

Genomics and Metagenomics: Help to identify the full metabolic potential of a single microorganism or a microbial community by analyzing its genetic makeup. nih.gov

Transcriptomics: Reveals which genes are actively being expressed in the presence of a contaminant, providing insights into the regulatory networks that control the degradation pathways. nih.govscienceopen.com

Proteomics: Identifies the complete set of proteins produced by an organism under specific conditions, allowing for the direct detection of the enzymes involved in degradation. nih.govnih.gov

Metabolomics: Tracks the small-molecule metabolites present in a cell, making it possible to map the entire degradation pathway and identify potential dead-end products or toxic intermediates. nih.govmdpi.com

By combining these omics approaches, researchers can build detailed models of the metabolic networks involved in dichlorophenoxyacetate degradation, leading to more effective and predictable bioremediation strategies. nih.govplos.org

High-Throughput Screening for Molecular Interactions

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. springernature.commoleculardevices.com In the context of dichlorophenoxyacetate chemistry, HTS can be applied in several key areas of future research.

Firstly, HTS can be used to screen vast libraries of microorganisms or enzymes to discover novel biocatalysts with enhanced activity for degrading this compound. This can accelerate the discovery of new tools for bioremediation. Secondly, HTS assays are crucial for toxicology, allowing for the rapid assessment of how dichlorophenoxyacetate and its analogs interact with various molecular targets in non-target organisms, helping to build profiles of their potential toxicity. springernature.com

A related area of development is the creation of highly sensitive and portable biosensors for the on-site detection of dichlorophenoxyacetates in environmental samples. nih.gov These sensors often rely on specific molecular interactions, such as an enzyme being inhibited by the target compound or a DNA-based sensor binding to the molecule. youtube.com The development of such biosensors facilitates rapid environmental monitoring and can be considered a form of high-throughput analysis for screening environmental contamination. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2,3-dichlorophenoxy)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via esterification of 2,3-dichlorophenol with ethyl chloroacetate using a base (e.g., K₂CO₃) in anhydrous acetone under reflux (8–12 hours). Reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and purified via recrystallization from ethanol . Optimization includes adjusting stoichiometric ratios (e.g., excess ethyl chloroacetate to drive esterification) and using acid catalysts (e.g., H₂SO₄) to enhance yield .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

- NMR spectroscopy : To confirm the ester carbonyl peak (~170 ppm in NMR) and aromatic proton signals (δ 6.8–7.5 ppm in NMR) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 249.09 (CHClO) .

- Elemental analysis : Carbon, hydrogen, and chlorine content must align with theoretical values within ±0.5% .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: The compound is sensitive to hydrolysis and photodegradation. Store in airtight, amber-glass containers at –20°C to prevent ester hydrolysis. Avoid prolonged exposure to moisture or strong bases, which degrade the ester group .

Advanced Research Questions

Q. How can functionalization of this compound be achieved for targeted bioactivity studies?

Methodological Answer: Key strategies include:

- Substitution : Replace chlorine atoms via nucleophilic aromatic substitution (e.g., using NaN₃ to introduce azide groups) .

- Oxidation/Reduction : Convert the ester to a carboxylic acid (using NaOH/EtOH) or reduce to ethanol derivatives (via LiAlH₄) .

- Hydrazide formation : React with hydrazine hydrate to generate hydrazide intermediates for further derivatization (e.g., hydrazone formation with furfural) .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response assays : Use standardized cell lines (e.g., HEK293 or HeLa) to evaluate cytotoxicity and IC values under controlled conditions (pH, temperature).

- Target validation : Employ molecular docking studies to assess interactions with enzymes (e.g., cyclooxygenase) or receptors linked to inflammation .

- Batch-to-batch consistency : Ensure purity >98% (HPLC) to eliminate confounding effects from impurities .

Q. How do structural modifications (e.g., halogen positioning) impact the compound’s physicochemical properties?

Methodological Answer: Comparative studies with analogs (e.g., 2,4-dichloro vs. 2,5-dichloro derivatives) reveal:

Q. What methodologies are suitable for studying the environmental fate of this compound in agrochemical research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.